molecular formula C9H13N3O5S B13869611 4-(2-Methoxyethylamino)-3-nitrobenzenesulfonamide

4-(2-Methoxyethylamino)-3-nitrobenzenesulfonamide

Cat. No.: B13869611
M. Wt: 275.28 g/mol
InChI Key: BMDDOVFPPBVGBG-UHFFFAOYSA-N
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Description

4-(2-Methoxyethylamino)-3-nitrobenzenesulfonamide is an organic compound with a complex structure that includes a nitro group, a sulfonamide group, and a methoxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethylamino)-3-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of benzenesulfonamide to introduce the nitro group. This is followed by the introduction of the methoxyethylamino group through a substitution reaction. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethylamino)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxyethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(2-Methoxyethylamino)-3-aminobenzenesulfonamide.

Scientific Research Applications

4-(2-Methoxyethylamino)-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethylamino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethyl)phenol: Similar in structure but lacks the nitro and sulfonamide groups.

    4-(2-Methoxyethylamino)benzenesulfonamide: Similar but lacks the nitro group.

    3-Nitrobenzenesulfonamide: Similar but lacks the methoxyethylamino group.

Uniqueness

4-(2-Methoxyethylamino)-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the nitro and sulfonamide groups allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C9H13N3O5S

Molecular Weight

275.28 g/mol

IUPAC Name

4-(2-methoxyethylamino)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C9H13N3O5S/c1-17-5-4-11-8-3-2-7(18(10,15)16)6-9(8)12(13)14/h2-3,6,11H,4-5H2,1H3,(H2,10,15,16)

InChI Key

BMDDOVFPPBVGBG-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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